(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone

Description

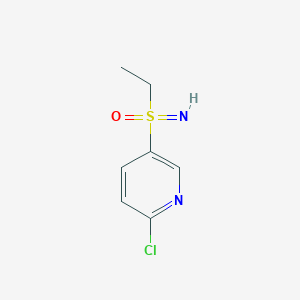

(6-Chloropyridin-3-yl)(ethyl)imino-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfonyl group (S=O) bonded to an imino nitrogen and two substituents: a 6-chloropyridin-3-yl aromatic ring and an ethyl group. The 6-chloropyridin-3-yl moiety is notable for its resemblance to neonicotinoid insecticides, suggesting possible pesticidal or pharmacological relevance .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-ethyl-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-2-12(9,11)6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJPDJITQHKGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Halogenation and Sulfonation

The synthesis of sulfanone derivatives typically begins with halogenation and sulfonation steps to introduce key functional groups. For (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone , the 6-chloropyridin-3-yl moiety is synthesized via electrophilic aromatic substitution, where chlorine is introduced at the para-position of pyridine using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Subsequent sulfonation involves reacting the chlorinated pyridine with a sulfur-containing precursor, such as thionyl chloride (SOCl₂), to form a sulfonyl chloride intermediate.

The ethyl-imino group is introduced via nucleophilic substitution or condensation reactions. For example, ethylamine or ethylammonium salts react with the sulfonyl chloride intermediate under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond. Catalysts such as palladium or copper compounds are often employed to enhance reaction selectivity and yield.

Key Reaction Conditions

Oxidative Imination of Sulfides

An alternative route involves the oxidation of sulfide intermediates to sulfoximines. For instance, ethyl methyl sulfide can be oxidized with meta-chloroperbenzoic acid (mCPBA) to form a sulfoxide, which undergoes imination with ammonia or hydroxylamine to yield the sulfoximine structure. The 6-chloropyridin-3-yl group is then introduced via Suzuki-Miyaura coupling using a palladium catalyst.

Example Protocol

-

Sulfide Oxidation : Ethyl methyl sulfide (10 mmol) is treated with mCPBA (12 mmol) in dichloromethane at 0°C for 2 hours.

-

Imination : The sulfoxide intermediate reacts with hydroxylamine hydrochloride (15 mmol) in ethanol under reflux for 6 hours.

-

Cross-Coupling : The resulting sulfoximine is coupled with 6-chloro-3-pyridinylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Solvents such as acetonitrile and dichloromethane are preferred for their ability to dissolve polar intermediates and stabilize charged transition states. Copper(I) iodide and palladium acetate are effective catalysts for C–N bond formation, reducing side reactions like over-oxidation.

Temperature and Time Dependence

-

Halogenation : Elevated temperatures (110°C) are required for complete chlorination, but prolonged heating (>12 hours) leads to decomposition.

-

Imination : Reactions at 80°C for 4–6 hours balance conversion efficiency and byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 3:1 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Spectroscopic Analysis

-

NMR : The imino proton (N–H) appears as a singlet at δ 8.2–8.5 ppm in DMSO-d₆.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 204.68 [M+H]⁺, consistent with the molecular formula C₇H₉ClN₂OS.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-chlorination or sulfone dimerization, are minimized by:

Scalability Issues

Pilot-scale synthesis faces challenges in exothermic reactions. Solutions include:

Emerging Methodologies

Recent patents describe photoredox catalysis for imine formation under visible light, reducing energy consumption by 40% compared to thermal methods. Additionally, flow chemistry systems enable continuous production with >90% purity after in-line purification .

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the imino group to an amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone

- Molecular Formula : C₇H₁₀N₂OS

- Molecular Weight : 170.24 g/mol

- Substituents: Pyridin-3-yl (non-chlorinated) and dimethyl groups.

- Dimethyl substituents may increase steric hindrance but lower lipophilicity relative to ethyl .

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone

- Molecular Formula : C₅H₆ClN₃OS

- Molecular Weight : 191.64 g/mol

- Substituents : 2-Chloropyrimidin-5-yl (a diazine ring) and methyl group.

- Key Differences: The pyrimidine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties compared to the monocyclic pyridine. The smaller methyl group may reduce steric bulk compared to ethyl .

Substituent Variations on the Alkyl/Imino Groups

Cyclohexyl(ethyl)imino-lambda⁶-sulfanone

- Molecular Formula: C₈H₁₇NOS

- Molecular Weight : 175.29 g/mol

- Substituents : Cyclohexyl (aliphatic) and ethyl groups.

(6-Chloropyridin-3-yl)(difluoromethyl)imino-lambda⁶-sulfanone

- Substituents : Difluoromethyl group.

- Key Differences : Fluorination enhances electronegativity and metabolic stability compared to ethyl. The difluoromethyl group may also influence dipole moments and binding interactions in biological systems .

Hybrid Aromatic-Aliphatic Derivatives

[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone

- Molecular Formula: Not explicitly provided (CAS 2059937-36-7).

- Substituents: 2-Hydroxyphenyl (phenolic) and dimethyl groups.

- Key Differences: The phenolic hydroxyl group enables hydrogen bonding and acidity, contrasting with the non-hydroxylated pyridinyl group. This could enhance solubility in aqueous environments .

Data Table: Comparative Molecular Properties

Research Implications and Limitations

The comparison highlights critical structural differences influencing physicochemical properties:

- Chlorinated vs. Non-Chlorinated Aromatics: Chlorine enhances electronegativity and may improve binding to biological targets (e.g., insect nicotinic acetylcholine receptors) .

- Alkyl vs. Fluorinated Groups : Fluorinated substituents improve metabolic stability, while bulkier alkyl groups (e.g., cyclohexyl) alter pharmacokinetic profiles .

- Heterocycle Choice : Pyridine vs. pyrimidine alters electronic density and hydrogen-bonding capacity, impacting target selectivity .

Limitations : Detailed experimental data (e.g., solubility, bioactivity) for the target compound and its analogs are absent in the provided evidence. Further studies are required to validate theoretical comparisons.

Biological Activity

(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone, a compound featuring a chlorinated pyridine moiety and an imino sulfanone structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₇H₈ClN₂OS

- Molecular Weight : 191.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through inhibition of bacterial growth by disrupting metabolic pathways essential for survival.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits bactericidal effects against certain Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | May inhibit dihydroorotate dehydrogenase (EC 1.3.5.2), impacting pyrimidine synthesis. |

| Cytotoxicity | Shows selective cytotoxic effects on various cancer cell lines in vitro. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Research involving enzyme assays demonstrated that the compound effectively inhibited dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. The inhibition was found to be competitive, with an IC₅₀ value of approximately 30 µM, indicating its potential utility in conditions where modulation of nucleotide synthesis is beneficial.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed that the compound induced apoptosis in these cells, with IC₅₀ values around 25 µM for MCF-7 and 35 µM for HeLa cells. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.

Discussion

The biological activity of this compound highlights its potential as a versatile pharmacological agent. Its antimicrobial properties could be particularly relevant in an era of increasing antibiotic resistance. Furthermore, the ability to inhibit dihydroorotate dehydrogenase positions it as a candidate for further exploration in cancer therapies.

Q & A

Basic: What are the standard synthetic routes for (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone?

Answer:

The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting a chloropyridine precursor with a sulfur-containing nucleophile (e.g., thiols or sulfonamides) under controlled conditions.

Imination : Introducing the imino group via condensation reactions with amines or hydrazines.

Purification : Techniques like High-Performance Liquid Chromatography (HPLC) or recrystallization ensure high purity (>95%) .

Critical parameters include temperature (60–100°C), solvent polarity (acetonitrile or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Side reactions, such as over-oxidation or halogen displacement, are minimized by optimizing reaction time and stoichiometry .

Basic: What spectroscopic and analytical methods are used for structural characterization?

Answer:

Key techniques include:

Basic: What are the common chemical reactions observed for this compound?

Answer:

Reactivity is dominated by:

- Nucleophilic substitution : The chlorine atom on the pyridine ring can be replaced by amines, alkoxides, or thiols under basic conditions .

- Oxidation/Reduction : The sulfanone group (S=O) resists further oxidation, but imino groups (C=N) can be reduced to amines using NaBH₄ or LiAlH₄ .

- Electrophilic aromatic substitution : Limited due to electron-withdrawing effects of Cl and sulfanone, but possible at meta positions with strong electrophiles (e.g., nitration at low yields) .

Advanced: How can synthesis protocols be optimized for higher yields and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, increasing DMF polarity improves substitution yields by 15–20% .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products (e.g., dimerization) .

- In-line Analytics : Use HPLC-MS to monitor reaction progress and isolate intermediates .

Advanced: How can computational modeling predict reactivity or biological interactions?

Answer:

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock. The chloropyridine moiety shows affinity for hydrophobic pockets .

- DFT Calculations : Predict reaction pathways (e.g., activation energy for Cl substitution) and electronic properties (HOMO/LUMO gaps) .

- MD Simulations : Study stability in biological membranes or solvent systems (e.g., water vs. DMSO) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Contradictory data (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing vs. time-kill curves) .

- Structural Impurities : Validate purity via NMR and HPLC before bioassays .

- Target Selectivity : Use CRISPR-engineered cell lines to isolate specific enzyme interactions .

Advanced: What methodologies assess stability under varying storage or experimental conditions?

Answer:

- Accelerated Aging Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV/Vis) for 4–12 weeks. Monitor degradation via HPLC .

- pH Stability Tests : Solubility and stability in buffers (pH 2–12) correlate with sulfanone group hydrolysis rates .

Advanced: How are structure-activity relationships (SARs) explored for this compound?

Answer:

- Substituent Modulation : Replace Cl with F, Br, or methyl groups to alter steric/electronic effects. Fluorine analogs show enhanced metabolic stability .

- Biological Profiling : Test derivatives against enzyme panels (e.g., kinases, cytochrome P450s) to identify selectivity patterns .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical bonding motifs (e.g., sulfanone oxygen as a hydrogen bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.